4-Chloronicotinoyl chloride

Description

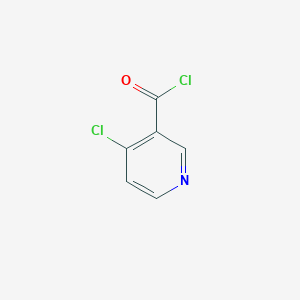

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-1-2-9-3-4(5)6(8)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQKICWPCREIJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544682 | |

| Record name | 4-Chloropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100791-00-2 | |

| Record name | 4-Chloropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloronicotinoyl Chloride

Precursor Synthesis and Derivatization Routes

The synthesis of 4-chloronicotinoyl chloride fundamentally relies on the availability of its corresponding carboxylic acid, 4-chloronicotinic acid, or related precursors.

From 4-Chloronicotinic Acid Derivatives

The most direct precursor to this compound is 4-chloronicotinic acid. prepchem.comnih.gov One documented method for synthesizing this precursor starts from 4-chloropyridine (B1293800). The process involves reacting 4-chloropyridine with lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures, followed by the introduction of carbon dioxide to yield 4-chloronicotinic acid. chemicalbook.com This reaction sequence achieves yields in the range of 60-80%. chemicalbook.com

Another approach involves the hydrolysis of 3-trichloromethyl pyridine (B92270) compounds in the presence of an acid like sulfuric or phosphoric acid to produce chloronicotinic acid compounds. googleapis.com This method is noted for producing a highly pure product in good yield. googleapis.com

Related Preparations from 4,6-Dichloronicotinic Acid Precursors

While not a direct synthesis of this compound, the synthesis of the related compound 4,6-dichloronicotinoyl chloride provides insight into analogous synthetic transformations. chemsrc.com The precursor for this compound, 4,6-dichloronicotinic acid, is an important raw material in organic synthesis. fishersci.comchemicalbook.comchemscene.com One method to produce 4,6-dichloronicotinic acid is through the hydrolysis of its ethyl ester, ethyl 4,6-dichloronicotinate, using sodium hydroxide, followed by acidification.

Halogenation and Acyl Chloride Formation Techniques

The conversion of the carboxylic acid group of 4-chloronicotinic acid into an acyl chloride is a critical step in the synthesis of this compound.

Thionyl Chloride Mediated Transformations

A widely employed and conventional method for the formation of acyl chlorides from carboxylic acids is the use of thionyl chloride (SOCl₂). prepchem.com The reaction of 4-chloronicotinic acid with thionyl chloride under reflux conditions effectively yields this compound. prepchem.com This method is also used for structurally similar compounds. For instance, the synthesis of 2-chloronicotinoyl chloride involves refluxing 2-chloronicotinic acid with thionyl chloride for several hours. researchgate.netresearchgate.net The use of a catalytic amount of dimethylformamide (DMF) can accelerate this type of reaction. prepchem.com

The general mechanism for thionyl chloride-mediated chlorination involves a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is converted into a better leaving group, facilitating the attack by a chloride ion to form the acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.

Alternative Chlorination Reagents and Conditions

While thionyl chloride is common, other chlorinating agents can also be employed for the synthesis of acyl chlorides. Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are viable alternatives. google.com For example, the preparation of 2-ethylmercapto-6-chloropyrimidine-5-carboxylic acid chloride is achieved by reacting the corresponding carboxylic acid with phosphorus oxychloride. prepchem.com In some cases, the reaction is carried out in the presence of a solvent like benzene (B151609), toluene (B28343), or chloroform. google.com

The choice of chlorinating agent and reaction conditions can be influenced by factors such as scale, cost, and reactivity of the substrate. For instance, phosphorus oxychloride is noted as a cost-effective and highly reactive option for large-scale production.

Advanced Synthetic Strategies

Modern synthetic chemistry offers more advanced strategies that can improve yield, scalability, and environmental footprint. While specific advanced strategies for this compound are not extensively detailed in the provided results, analogous reactions provide insights.

Microwave-assisted synthesis is one such advanced technique. For example, a solvent-free method using microwave heating has been used to activate chlorinating agents like thionyl chloride in the synthesis of related compounds, significantly reducing reaction times and environmental impact.

Catalytic methods, including the use of heterogeneous catalysts like zeolites, can also enhance the efficiency of chlorination reactions. Furthermore, developments in cross-coupling reactions, such as those involving organozinc compounds, demonstrate advanced methods for creating carbon-carbon bonds with acyl chlorides like chloronicotinoyl chlorides. mdpi.com These modern approaches highlight the potential for more efficient and sustainable routes to this compound and its derivatives.

Electrochemical Dechlorination-Oxygen Insertion Cascades

An extensive review of scientific literature and patent databases does not reveal a direct, documented method for the synthesis of this compound via a process specifically named "Electrochemical Dechlorination-Oxygen Insertion Cascades." This terminology may refer to a highly specialized, proprietary, or theoretical pathway not currently in the public domain.

However, related research in the field of electrochemistry has explored the role of oxygen in dechlorination reactions to yield valuable chemical intermediates. For instance, studies on the electrochemical reduction of 2-chloro-5-trichloromethylpyridine have shown that the presence of oxygen can lead to the formation of an acyl chloride intermediate, specifically 6-chloronicotinoyl chloride. researchgate.netresearcher.life In this process, the trichloromethyl group is transformed, involving both dechlorination and oxygen incorporation. researchgate.net This reaction is highly dependent on the electrode material, with activated silver cathodes showing notable catalytic activity, as well as the reaction potential and the concentration of oxygen. researchgate.netresearcher.life

While this demonstrates the feasibility of forming a chloronicotinoyl chloride structure through an oxygen-involved electrochemical pathway, the starting material and the position of the chloro-substituent differ from the synthesis of this compound. The direct electrochemical conversion of 4-chloronicotinic acid to this compound is not a widely reported industrial method. Most electrochemical research involving pyridine carboxylic acids focuses on their synthesis via carboxylation of halo-pyridines with CO2, which is essentially the reverse of the required transformation. bohrium.comeurekaselect.com

Optimized Industrial Production Methods

The predominant and well-established industrial method for synthesizing this compound involves the direct chlorination of its corresponding carboxylic acid, 4-chloronicotinic acid. This method is a classical approach to the formation of acyl chlorides and has been optimized for large-scale production to ensure high yield, purity, and cost-effectiveness.

The core of the industrial synthesis is the reaction of 4-chloronicotinic acid with a suitable chlorinating agent. The most commonly employed reagents for this transformation are thionyl chloride (SOCl₂) and, in some variations for related compounds, phosphorus-based chlorinating agents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). eurekaselect.comresearchgate.net

A typical industrial process involves refluxing 4-chloronicotinic acid with an excess of thionyl chloride. researchgate.net The reaction may be carried out in an inert solvent, or thionyl chloride itself can serve as both the reagent and the solvent. The reaction proceeds according to the following general equation:

C₆H₄ClNO₂ + SOCl₂ → C₆H₃Cl₂NO + SO₂ + HCl

Optimization of this process focuses on several key parameters to maximize efficiency and product quality while minimizing costs and environmental impact.

Key Optimization Parameters:

| Parameter | Industrial Optimization Strategy | Rationale |

| Chlorinating Agent | Selection between thionyl chloride, oxalyl chloride, or phosphorus chlorides based on cost, reactivity, and ease of byproduct removal. Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture. | To achieve high conversion rates, simplify purification, and manage costs. |

| Reaction Conditions | Precise control of temperature (typically reflux) and reaction time (e.g., several hours) to ensure complete conversion of the carboxylic acid. researchgate.net | To drive the reaction to completion and prevent the formation of impurities or degradation of the product. |

| Solvent Use | Use of inert, high-boiling solvents like toluene or dichloromethane (B109758), or using the chlorinating agent in excess as the solvent to streamline the process. researchgate.net | To ensure a homogenous reaction medium and facilitate efficient heat transfer and product recovery. |

| Catalysis | Addition of a catalytic amount of a tertiary amine or dimethylformamide (DMF) can be employed to accelerate the reaction rate. researchgate.net | To reduce reaction times and potentially lower the required reaction temperature, saving energy and increasing reactor throughput. |

| Purification | Post-reaction distillation under reduced pressure is critical to remove excess thionyl chloride and any remaining solvent. For high-purity applications, fractional distillation or recrystallization may be employed. researchgate.net | To achieve the required product purity (often >98%) for subsequent synthetic steps in pharmaceutical or agrochemical manufacturing. |

| Waste Management | The acidic gaseous byproducts (HCl, SO₂) are typically scrubbed using a basic solution (e.g., sodium hydroxide) to prevent environmental release. researchgate.net | To comply with environmental regulations and ensure safe operation. |

The careful control of these parameters allows for the reliable and efficient industrial-scale production of this compound with high purity and yield, making it a viable starting material for further chemical synthesis.

Chemical Reactivity and Mechanistic Studies

Nucleophilic Substitution Reactions (SNAr)

The core reactivity of 4-chloronicotinoyl chloride lies in nucleophilic acyl substitution, a two-step addition-elimination mechanism. A nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, regenerating the carbonyl double bond and resulting in the substituted product. youtube.comkhanacademy.org

Reaction with Amines (Amidations)

The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of nicotinamide (B372718) derivatives. researchgate.netchempap.orgresearchgate.net This amidation reaction proceeds readily, often in the presence of a base to neutralize the hydrogen chloride byproduct. youtube.com

The synthesis of various nicotinamide derivatives has been extensively reported through the reaction of this compound with a diverse range of aniline (B41778) and other amine-containing compounds. researchgate.netchempap.orgresearchgate.net For instance, the reaction with substituted anilines, such as 2-chloroaniline, 3-chloroaniline, and 4-chloroaniline, in a solvent mixture of dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (1,2-DCE) with triethylamine (B128534) as a base, yields the corresponding N-aryl-4-chloronicotinamides. researchgate.net Similarly, reactions with aminophenols and other complex amines are employed in the synthesis of biologically active molecules and materials. rsc.orgscispace.com

A general scheme for this reaction is the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, leading to the formation of an amide bond. youtube.comkhanacademy.org The reaction is typically carried out in aprotic solvents like THF or DCM. vulcanchem.com

Table 1: Examples of Nicotinamide Derivatives Synthesized from this compound and Various Amines

| Amine Reactant | Product | Reaction Conditions | Reference(s) |

| 2-Chloroaniline | 4-Chloro-N-(2-chlorophenyl)nicotinamide | DCM:1,2-DCE (1:1), Triethylamine, Reflux | researchgate.net |

| 3-Chloroaniline | 4-Chloro-N-(3-chlorophenyl)nicotinamide | DCM:1,2-DCE (1:1), Triethylamine, Reflux | researchgate.net |

| 4-Chloroaniline | 4-Chloro-N-(4-chlorophenyl)nicotinamide | DCM:1,2-DCE (1:1), Triethylamine, Reflux | researchgate.net |

| 2-Bromoaniline | N-(2-Bromophenyl)-4-chloronicotinamide | DCM:1,2-DCE (1:1), Triethylamine, Reflux | researchgate.net |

| 4,4'-Oxydianiline | Dichlorodiamide compound | Nucleophilic substitution | researchgate.net |

| 2-Aminophenol (B121084) | Chloropyridyl amide substrate | DIPEA | scispace.com |

DCM: Dichloromethane, 1,2-DCE: 1,2-Dichloroethane, DIPEA: N,N-Diisopropylethylamine

In reactions with molecules containing multiple nucleophilic sites, regioselectivity can be a critical factor. The high reactivity of the acyl chloride group generally ensures that it reacts preferentially over other less reactive sites. For instance, in the synthesis of Boscalid, 2-chloronicotinoyl chloride reacts with the amine group of 2-(4-chlorophenyl)aniline. google.comnih.govsemanticscholar.orgrsc.org

When chiral amines are used as nucleophiles, the stereochemistry of the starting material is typically retained in the product, as the reaction at the acyl chloride does not involve the chiral center. For example, the reaction of 2-chloronicotinoyl chloride with (S)-2-aminopropan-1-ol proceeds to form the corresponding amide while preserving the stereointegrity of the propanol (B110389) backbone. mdpi.com

Formation of Nicotinamide Derivatives

Reaction with Alcohols (Esterifications)

This compound readily reacts with alcohols to form the corresponding esters. This esterification reaction is another example of nucleophilic acyl substitution, where the alcohol acts as the nucleophile. chemguide.co.uklibretexts.org The reaction is typically carried out in the presence of a base, such as triethylamine, to scavenge the HCl produced. smolecule.com The general mechanism involves the attack of the alcohol's oxygen on the carbonyl carbon, followed by the elimination of the chloride ion. chemguide.co.uklibretexts.org

Reaction with Thiols

Similar to alcohols, thiols can react with this compound to yield thioesters. This reaction follows the same nucleophilic acyl substitution pathway, with the sulfur atom of the thiol acting as the nucleophile. The reaction of 2,6-dimethyl-4-chloronicotinoyl isothiocyanate with thiols has been studied, which proceeds through the formation of dithiocarbamates as intermediates before cyclizing. chempap.org

Intramolecular Cyclization Reactions

This compound and its derivatives can undergo intramolecular cyclization reactions to form various heterocyclic systems. For example, the reaction of 2-chloronicotinoyl chloride with 2-aminophenol leads to a chloropyridyl amide, which can then undergo base-mediated intramolecular cyclization to form a pyridobenzoxazepine derivative. rsc.orgscispace.com In another instance, the reaction of 2-chloronicotinoyl isothiocyanate with amines can lead to the formation of pyrido3,2-ethiazine skeletons. chempap.org These reactions highlight the utility of this compound as a precursor for constructing complex fused heterocyclic structures.

Coupling Reactions

This compound is a reactive acyl chloride that participates in various coupling reactions, serving as a critical building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its reactivity is centered around the electrophilic acyl chloride group, with the chloro-substituted pyridine (B92270) ring influencing the reaction pathways and selectivity.

The formation of new carbon-carbon bonds using this compound is a key strategy for constructing ketone derivatives. This is primarily achieved through cross-coupling reactions with organometallic reagents.

The Suzuki-Miyaura coupling is a versatile method for carbon-carbon bond formation, typically involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. While specific examples detailing the Suzuki-Miyaura coupling of this compound itself are not extensively documented in the provided literature, the reaction is widely applied to analogous structures like aryl and benzoyl chlorides. acs.orgscribd.com The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.net For related acyl chlorides, these reactions are effective for producing aryl ketones. acs.org A typical Suzuki-Miyaura reaction requires a palladium catalyst and a base, such as potassium carbonate, to proceed. The synthesis of the fungicide Boscalid, for instance, involves a Suzuki coupling to form a key biphenyl (B1667301) amine intermediate, which is then acylated using 2-chloronicotinoyl chloride, demonstrating the compatibility of the nicotinoyl chloride moiety with the products of such coupling reactions. d-nb.infobeilstein-journals.org

The general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction is initiated by the oxidative addition of the organic halide to a Pd(0) catalyst to form a Pd(II) complex. This is followed by transmetalation with a boronate complex (formed from the boronic acid and a base). The final step is reductive elimination, which yields the coupled product and regenerates the Pd(0) catalyst. researchgate.net

The cross-coupling of this compound and its isomers with organozinc reagents, often referred to as Negishi coupling, is a well-established and efficient method for forming ketones. These reactions can be catalyzed by transition metals like nickel or palladium, and in some cases, proceed without a catalyst. blogspot.comresearchgate.net

A nickel-catalyzed cross-coupling reaction of 6-chloronicotinoyl chloride with an organozinc reagent has been shown to produce the corresponding aryl ketone in good yield. blogspot.com The reaction proceeds under mild conditions, typically requiring reflux in an organic solvent like tetrahydrofuran (B95107) (THF). blogspot.com Similarly, palladium-catalyzed couplings of pyridine carboxylic acid chlorides with alkylzinc reagents are efficient. acs.orgthieme-connect.com The Pd(phen)Cl₂ complex has been identified as a particularly effective catalyst, and the reaction shows high selectivity, with no coupling observed at the 2-chloro position on the pyridine ring. acs.orgthieme-connect.com Copper catalysts have also been employed for the acylation of organozinc reagents with related acyl chlorides. uni-muenchen.de

The research findings on these coupling reactions are summarized in the table below.

| Acyl Chloride | Organometallic Reagent | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-Chloronicotinoyl chloride | 2-(Ethoxycarbonyl)phenylzinc bromide | Ni(acac)₂ (2 mol%) | THF, reflux, overnight | Aryl ketone | 68% | blogspot.com |

| 6-Chloronicotinoyl chloride | Alkylzinc reagent (from 2-phenylethyl iodide) | Pd(phen)Cl₂ (3 mol%) | MeCN, 2h | Alkyl ketone | 92% | thieme-connect.com |

| 2-Chloronicotinoyl chloride | Adamantylzinc reagent | Cu(I) | Not specified | Adamantyl ketone | 44% | uni-muenchen.de |

| Chloronicotinoyl chlorides | Pyridylzinc bromides | None | Not specified | Pyridyl ketone | Not specified | researchgate.net |

The reaction of this compound with amines to form amides is a fundamental and widely used C-N coupling process. This amidation is a key step in the synthesis of numerous biologically active molecules. The reaction typically proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

This process is central to the synthesis of a novel VEGFR inhibitor, where 2-chloronicotinoyl chloride is coupled with 4-isopropyl-3-methylaniline. researchgate.netthieme-connect.com The reaction is highly efficient, achieving full conversion in dichloromethane at low temperatures. thieme-connect.com Similarly, the final step in several synthetic routes to the fungicide Boscalid is the condensation of 2-chloronicotinoyl chloride with a substituted aniline. d-nb.infogoogle.com These reactions are often carried out in the presence of a base, such as triethylamine or potassium carbonate, to neutralize the HCl generated. beilstein-journals.orgacs.org

The scope of the C-N coupling is broad, accommodating a variety of primary and secondary amines.

| Acyl Chloride | Amine | Base/Solvent | Product Type | Application | Reference |

|---|---|---|---|---|---|

| 2-Chloronicotinoyl chloride | 4-Isopropyl-3-methylaniline | CH₂Cl₂ | Nicotinamide | VEGFR inhibitor synthesis | researchgate.netthieme-connect.com |

| 2-Chloronicotinoyl chloride | 4'-Chlorobiphenyl-2-amine | Not specified | Nicotinamide (Boscalid) | Fungicide synthesis | google.com |

| 2-Chloronicotinoyl chloride | Deprotected phenylurea derivative | Et₃N, THF | Nicotinamide (Boscalid) | Fungicide synthesis | d-nb.infobeilstein-journals.org |

| 6-Chloronicotinoyl chloride | 4-Fluoroaniline (B128567) | K₂CO₃, THF | N-(4-fluorophenyl)-6-chloronicotinamide | Medicinal chemistry intermediate | acs.org |

| 2-Chloronicotinoyl chloride | 2-Aminophenol | Base regulated (e.g., Na₂CO₃) | Pyridobenzoxazepinone | Heterocycle synthesis | rsc.org |

Carbon-Carbon Bond Formation

Suzuki-Miyaura Coupling Reactions

Hydrolysis Pathways and Products

Like other acyl chlorides, this compound is susceptible to hydrolysis. In the presence of water, it undergoes a nucleophilic acyl substitution reaction to yield 4-chloronicotinic acid. This reaction can proceed under neutral, acidic, or basic conditions. The hydrolysis represents a common pathway for the degradation of the compound if exposed to moisture and is also the reverse of the final step in its synthesis from the corresponding carboxylic acid.

The process is straightforward: a water molecule acts as the nucleophile, attacking the carbonyl carbon. This is followed by the elimination of a chloride ion and deprotonation of the resulting oxonium ion to give the final carboxylic acid product and hydrochloric acid.

Mechanistic Investigations

The reactivity of this compound is governed by the principles of nucleophilic acyl substitution. The electron-withdrawing effects of both the chlorine atom on the pyridine ring and the acyl chloride group itself render the carbonyl carbon highly electrophilic and thus susceptible to attack by nucleophiles.

Nucleophilic Acyl Substitution: For reactions like hydrolysis and C-N coupling (amidation), the mechanism involves the addition of a nucleophile (water or an amine) to the carbonyl group, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to reform the carbonyl double bond and yield the final product.

Cross-Coupling Reactions: For transition-metal-catalyzed reactions such as Suzuki-Miyaura or Negishi couplings, the mechanism is more complex and involves a catalytic cycle.

Negishi Coupling: The generally accepted mechanism for nickel-catalyzed Negishi coupling begins with the oxidative addition of the acyl chloride to a Ni(0) species, forming a Ni(II) acyl chloride complex. This is followed by transmetalation with the organozinc reagent, where the organic group is transferred to the nickel center, displacing the chloride. The final step is reductive elimination, which forms the C-C bond of the ketone product and regenerates the Ni(0) catalyst, allowing the cycle to continue. blogspot.com

Suzuki-Miyaura Coupling: The catalytic cycle is analogous to that of the Negishi coupling, involving a Pd(0)/Pd(II) cycle with steps of oxidative addition, transmetalation (with an organoboron species), and reductive elimination. researchgate.net

SNAr Reactions: In some C-N coupling processes, particularly with phenoxide or aniline nucleophiles, a nucleophilic aromatic substitution (SNAr) at the chloro-substituted positions on the pyridine ring can occur, either preceding or following the reaction at the acyl chloride group. thieme-connect.comrsc.org For instance, in the reaction of 2-chloronicotinoyl chloride with 2-aminophenol, mechanistic studies suggest that O-arylation via an SNAr mechanism occurs before the aminocarbonylation step. rsc.org

Role of Catalysts and Additives in Reaction Pathways

The transformation of this compound and its isomers is significantly influenced by the choice of catalysts and additives, which can alter reaction rates, yields, and product selectivity.

In amidation reactions, which are central to the utility of acyl chlorides, bases play a crucial role. Tertiary amines, such as triethylamine (TEA), are commonly employed to scavenge the HCl produced during the reaction, thereby driving the equilibrium towards the amide product. Beyond the role of a simple acid scavenger, certain bases can dramatically influence product selectivity in related chloropyridine systems. For instance, in palladium-catalyzed aminocarbonylation reactions, the choice between inorganic bases like cesium carbonate (Cs₂CO₃) and sodium carbonate (Na₂CO₃) can completely switch the major product from a cyclized oxazine (B8389632) to the desired amide. rsc.org This is attributed to differences in solubility and basicity in the reaction medium. rsc.org

For specific transformations, coupling agents and specialized catalysts are employed. In the synthesis of amides from the corresponding carboxylic acid (2-chloronicotinic acid), carbodiimide (B86325) coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) can be used in conjunction with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method avoids the isolation of the highly reactive acyl chloride.

Transition metal catalysis, particularly with palladium, opens up a wide array of cross-coupling reactions. Cationic palladium(II) complexes, generated in situ from Pd(OAc)₂ and HBF₄ or from precursors like Pd(MeCN)₄₂, have been shown to be highly effective in C-H activation and cross-coupling reactions at room temperature. d-nb.infobeilstein-journals.org In these systems, additives are critical. Benzoquinone (BQ) often serves as an oxidant to regenerate the active catalyst, while silver salts like AgOAc can act as halide scavengers. d-nb.infobeilstein-journals.org Lewis acids such as anhydrous iron(III) chloride (FeCl₃), antimony(V) chloride (SbCl₅), or zinc(II) chloride (ZnCl₂) are documented as catalysts for the formation of 2-chloronicotinoyl chloride from 2-chloro-3-trichloromethylpyridine, highlighting their role in activating chloro-pyridine derivatives. google.com

| Catalyst/Additive | Reaction Type | Role/Effect | Source |

|---|---|---|---|

| Triethylamine (TEA) | Amidation | Acts as a base to facilitate nucleophilic acyl substitution by scavenging HCl. | |

| 4-Dimethylaminopyridine (DMAP) | Amidation (with DCC) | Nucleophilic catalyst used with a coupling agent to activate the carboxylic acid. | |

| Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | Aminocarbonylation / C-H Arylation | Precursor to the active palladium catalyst for cross-coupling reactions. | rsc.orgd-nb.info |

| Cesium Carbonate (Cs₂CO₃) / Sodium Carbonate (Na₂CO₃) | Palladium-catalyzed reactions | Inorganic bases that significantly influence product selectivity. | rsc.org |

| Benzoquinone (BQ) | Cationic Pd-catalyzed C-H activation | Additive that promotes the reaction, likely as an oxidant. | d-nb.info |

| Iron(III) Chloride (FeCl₃) | Acyl Chloride Synthesis | Lewis acid catalyst for the formation of 2-chloronicotinoyl chloride. | google.com |

Solvent Effects on Reactivity and Selectivity

For the amidation of 2-chloronicotinoyl chloride, dichloromethane (CH₂Cl₂) has been identified as a superior solvent, providing over 99% yield. thieme-connect.com Its effectiveness is attributed to the high solubility of both the acyl chloride and the amine reactant, allowing the reaction to proceed to full conversion rapidly even at reduced temperatures (5–10 °C). thieme-connect.com Dichloromethane is also a preferred solvent for the formation of the acid chloride itself from the corresponding carboxylic acid, primarily due to its inertness and low nucleophilicity.

Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and dimethyl sulfoxide (B87167) (DMSO) are known to enhance the rates of nucleophilic substitution reactions. rsc.org They achieve this by stabilizing charged transition states that occur during the reaction mechanism. However, this increased reactivity is not always beneficial for selectivity. In palladium-catalyzed reactions of related chloropyridines, dipolar aprotic solvents like DMF, N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) did not yield better selectivity compared to DMSO. rsc.org In some cases, highly polar solvents can stabilize the nucleophile to such an extent that they depress the rate of bimolecular (Sₙ2) reactions. libretexts.org

The solvent can also be strategically employed to simplify purification. In one process development, trifluoromethylbenzene was chosen because it allowed for the convenient removal of an insoluble amide impurity via filtration, showcasing how solvent selection can directly impact process efficiency. thieme-connect.com

| Solvent | Reaction Type | Observed Effect | Source |

|---|---|---|---|

| Dichloromethane (CH₂Cl₂ / DCM) | Amidation / Acyl Chloride Formation | Provides excellent yield and conversion due to high reactant solubility and low nucleophilicity. | thieme-connect.com |

| Dimethylformamide (DMF) | Amidation / Nucleophilic Substitution | Enhances reaction rates by stabilizing transition states. | |

| Acetonitrile (MeCN) | Nucleophilic Substitution | Polar aprotic solvent that can increase reaction rates. | |

| Dimethyl Sulfoxide (DMSO) | Palladium-catalyzed reactions | Effective dipolar aprotic solvent; solubility of bases within it affects selectivity. | rsc.org |

| Tetrahydrofuran (THF) | Amidation | Used as a solvent system for amide formation. | ut.ac.ir |

| Trifluoromethylbenzene | Oxidation | Selected to allow for easy removal of an insoluble impurity by filtration. | thieme-connect.com |

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate details of reaction mechanisms involving chloronicotinoyl chloride derivatives. These theoretical studies provide insights into transition state geometries, activation energies, and the influence of electronic effects, which are often difficult to probe experimentally.

DFT calculations have been used to rationalize reaction pathways and product selectivities. For instance, in a study on Friedel-Crafts-type reactions with 6-chloronicotinoyl chloride, the M06 functional with the 6-31G(d) basis set was used to optimize the geometries of intermediates and transition states, calculating Gibbs free energy corrections to map out the reaction profile. rsc.org Similarly, the mechanism of chloroacetanilide herbicide degradation by various nucleophiles was evaluated using the wB97XD functional, which showed an excellent correlation between computed and experimental activation energies. nih.gov This study revealed that geometric changes and electronic rearrangements contribute 60% and 40% of the activation energy, respectively. nih.gov

These computational approaches are also vital for understanding structure-activity relationships. In the development of novel herbicides, the structures of highly active and poorly active N-(arylmethoxy)-2-chloronicotinamides were optimized using DFT (B3LYP/6-31G) to understand the conformational and electronic properties that confer activity. sci-hub.box Vibrational analysis is typically performed to confirm that the optimized structures correspond to energy minima on the potential energy surface. sci-hub.box Furthermore, computational models can probe the effect of the environment, such as by using a polarizable continuum model (CPCM) to simulate solvent effects on molecular structure and stability. researchgate.net

| Method/Functional | Basis Set | Application | Source |

|---|---|---|---|

| DFT / M06 | 6-31G(d) | Studying intermediates and transition states in Friedel-Crafts reactions. | rsc.org |

| DFT / B3LYP | 6-31G | Structural optimization for structure-activity relationship (SAR) studies. | sci-hub.box |

| DFT / wB97XD | DGDZVP | Evaluating degradation mechanisms and activation energies of nucleophilic substitution. | nih.gov |

| CPCM | Not specified | Modeling solvent effects on molecular properties. | researchgate.net |

Applications in Organic Synthesis of Complex Molecules

Building Block in Heterocyclic Chemistry

The compound serves as a key starting material or intermediate for the synthesis of a wide array of heterocyclic compounds. Its ability to participate in cyclization and derivatization reactions makes it a staple for creating novel molecular frameworks.

4-Chloronicotinoyl chloride and its isomers are instrumental in constructing polycyclic systems where a pyridine (B92270) ring is fused to another heterocyclic or carbocyclic ring. These fused systems are scaffolds of significant interest in materials science and medicinal chemistry.

Pyridopyridobenzimidazoles: The reaction of 2-chloronicotinoyl chloride with 2-benzimidazoleacetonitrile yields a conjugated nitrile intermediate. arkat-usa.org This intermediate can be cyclized upon heating to produce a fused tetraheterocyclic system, demonstrating a pathway to complex, multi-ring structures. arkat-usa.org

Fused Lactams: In a multi-step synthesis, linear amines can be acylated using 5-bromo-2-chloronicotinoyl chloride. nih.gov The resulting amide undergoes an intramolecular SNAr reaction, where the amide nitrogen displaces the chlorine atom on the pyridine ring, to form a fused bicyclic lactam. nih.gov This stereochemically-dependent cyclization highlights the utility of the compound in creating conformationally constrained structures. nih.gov

Coumarin-Fused Pyridinones: The reaction between 3-aminocoumarin (B156225) and 2-chloronicotinoyl chloride in the presence of a base like triethylamine (B128534) results in the formation of 3-(2'-nicotinamidocoumarin) derivatives. clockss.org These intermediates undergo a subsequent palladium-catalyzed cyclodehydrochlorination reaction to afford tetracyclic coumarin-fused pyridinone systems. clockss.org

Table 1: Examples of Pyridine-Fused Systems Synthesized from Chloronicotinoyl Chloride Derivatives

| Starting Materials | Intermediate Product | Final Fused System | Reference |

| 2-Chloronicotinoyl chloride, 2-Benzimidazoleacetonitrile | Conjugated nitrile | Pyridopyridobenzimidazole | arkat-usa.org |

| 5-Bromo-2-chloronicotinoyl chloride, Linear amine | N-substituted-5-bromo-2-chloronicotinamide | Fused Bicyclic Lactam | nih.gov |

| 2-Chloronicotinoyl chloride, 3-Aminocoumarin | 3-(2'-Nicotinamidocoumarin) | Coumarin-Fused Tetracyclic Pyridinone | clockss.org |

| 2-Chloronicotinoyl chloride, Substituted anilines | 2-Chloro-N-phenylnicotinamides | Benzo[h]-1,6-naphthyridin-5(6H)-one | sci-hub.st |

The acyl chloride function of this compound reacts readily with the amino groups of various heterocyclic compounds to form stable N-heteroaryl amides. These amides are often crucial intermediates for further synthetic transformations.

The condensation of 2-chloronicotinoyl chloride with substituted anilines is a key step in generating 2-chloro-N-phenylnicotinamides. sci-hub.st These amides serve as precursors for photocyclization reactions to build more complex heterocyclic frameworks. sci-hub.st Similarly, 6-chloronicotinoyl chloride is used in the amidation of 4-fluoroaniline (B128567) to produce N,N-disubstituted 6-chloronicotinamides, which are intermediates in the development of chemokine receptor antagonists. nih.gov In the synthesis of potential antioxidants, 2-chloronicotinoyl chloride is reacted with various amines to form amides that are subsequently converted into organoselenium compounds. rsc.org

The reactivity of chloronicotinoyl chloride isomers allows for the synthesis of complex heterocyclic systems such as pyridobenzoxazines. For instance, 2-(2-chloropyridin-3-yl)-4H-benzo[d] Current time information in Bangalore, IN.nih.govoxazin-4-one derivatives can be synthesized from 2-chloronicotinoyl chloride. d-nb.info This is achieved through the cyclization of 2-(2-chloronicotinamido)benzoic acid precursors in refluxing acetic anhydride. d-nb.info This method provides a route to incorporate the chloropyridine moiety into larger, biologically relevant scaffolds. d-nb.info

This compound and its isomers are frequently used to acylate amino-substituted oxadiazoles, linking the pyridine core to the oxadiazole ring via an amide bond. This strategy is widely employed in the synthesis of compounds with potential pharmacological activities.

A general method involves the acylation of the amino group of 2-amino-5-aryl-1,3,4-oxadiazole derivatives with 6-chloronicotinoyl chloride. nih.govresearchgate.net The reaction is typically carried out in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) with a base such as pyridine to neutralize the HCl byproduct. nih.govresearchgate.net An alternative procedure uses dimethylformamide (DMF) as the solvent and potassium carbonate as the base. nih.gov These reactions lead to the formation of N-(5-aryl-1,3,4-oxadiazol-2-yl)-6-chloronicotinamides, which have been investigated for their cytotoxic properties. nih.govresearchgate.net

Table 2: Synthesis of Nicotinamide (B372718) Derivatives Containing 1,3,4-Oxadiazole (B1194373)

| Chloronicotinoyl Chloride Isomer | Oxadiazole Reactant | Reaction Conditions | Product Type | Reference |

| 6-Chloronicotinoyl chloride | 2-Amino-5-(substituted phenyl)-1,3,4-oxadiazole | Dry THF, Pyridine, Room Temp | N-(5-Aryl-1,3,4-oxadiazol-2-yl)-6-chloronicotinamide | nih.govresearchgate.net |

| 6-Chloronicotinoyl chloride | 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine | Dry DMF, K₂CO₃, Room Temp | N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-6-chloronicotinamide | nih.gov |

| 2-Chloronicotinoyl chloride | N-(2-(5-amino-1,3,4-oxadiazol-2-yl)-phenyl)amine | BrCN, KHCO₃, Dry THF | N-(2-(5-amino-1,3,4-oxadiazol-2-yl)-phenyl)-2-chloronicotinamide | d-nb.info |

Derivatization of Pyridobenzoxazepinones and Pyridobenzoxazines

Intermediates in Pharmaceutical Compound Development

The structural motif of a chlorinated pyridine carboxamide is present in numerous biologically active molecules. Consequently, this compound and its isomers are valuable intermediates in the synthesis of pharmaceutical compounds, particularly in the area of oncology.

Kinase inhibitors are a major class of targeted cancer therapies, and many of these small molecules incorporate a pyridine-based core. Chloronicotinoyl chlorides are key building blocks for assembling these complex inhibitors.

VEGFR Inhibitors: A scalable, convergent synthesis of a novel VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitor was developed using 2-chloronicotinoyl chloride as one of three key fragments. researchgate.net

Sorafenib (Nexavar): The synthesis of the multi-kinase inhibitor Sorafenib involves the reaction of 2-chloronicotinic acid, which is first converted to its highly reactive acyl chloride form using a chlorinating agent like thionyl chloride. acs.org This activated intermediate is then coupled with an amine to form a critical amide bond within the final drug structure. acs.org

Other Enzyme Inhibitors: 6-chloro-nicotinoyl chloride has been used as a starting material in the synthesis of pyridine analogs that act as inhibitors of the transcriptional repressor EthR, which is relevant in boosting the efficacy of certain antibiotics. ulb.ac.be The synthesis begins with the coupling of 6-chloro-nicotinoyl chloride with 3,3,3-trifluoropropylamine. ulb.ac.be Furthermore, 4,6-Dichloronicotinoyl chloride is noted as a key intermediate in the synthesis of various kinase inhibitors.

Table 3: Application of Chloronicotinoyl Chloride in Pharmaceutical Synthesis

| Drug/Inhibitor Class | Role of Chloronicotinoyl Chloride | Target | Reference |

| VEGFR Inhibitor | Key fragment in a convergent synthesis | VEGFR | researchgate.net |

| Sorafenib | Intermediate (2-chloronicotinoyl chloride) for amide bond formation | Multi-kinase (VEGFR, PDGFR, Raf) | acs.org |

| EthR Inhibitor Analogs | Starting material for amide coupling | EthR | ulb.ac.be |

| General Kinase Inhibitors | Key intermediate | Kinases |

VEGFR Inhibitor Synthesis

Vascular Endothelial Growth Factor (VEGF) is a key signaling protein in angiogenesis, the formation of new blood vessels, a process critical for tumor growth. thieme-connect.com Inhibitors of the VEGF receptor (VEGFR) are therefore a significant class of anticancer drugs. thieme-connect.com this compound has been utilized as a key building block in the synthesis of novel VEGFR inhibitors. In one convergent synthesis approach, 2-chloronicotinoyl chloride, a related isomer, is coupled with other fragments to create a potent VEGFR inhibitor. thieme-connect.comresearchgate.net The process involves the amidation of the acyl chloride with an aniline (B41778) derivative. thieme-connect.com For instance, the synthesis of the multi-kinase inhibitor AMG-706 involves the coupling of 2-chloronicotinoyl chloride with an aminoindoline derivative. portico.org

Anticancer Drug Development

Beyond its role in VEGFR inhibitors, this compound and its derivatives are instrumental in the broader field of anticancer drug development. Derivatives of 4,6-dichloronicotinoyl chloride have demonstrated the ability to inhibit the proliferation of cancer cell lines like HeLa and MCF-7 by inducing apoptosis. Similarly, new nicotinamide derivatives synthesized from 6-chloronicotinoyl chloride have shown cytotoxic effects on MCF-7 human breast cancer cells. These compounds are often investigated for their potential to inhibit key enzymes in cancer progression, such as tyrosine kinases and histone deacetylases.

Antiviral Drug Intermediates (e.g., Nevirapine)

This compound serves as a crucial precursor in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. nih.govresearchgate.net The synthesis involves the acylation of 3-amino-2-chloro-4-methylpyridine (B17603) with 2-chloronicotinoyl chloride to form a dichloro amide intermediate. wdh.ac.id This intermediate then undergoes further reactions, including displacement with cyclopropylamine (B47189) and subsequent ring closure, to yield Nevirapine. nih.govwdh.ac.id

Antifungal Agents

The versatility of chloronicotinoyl chlorides extends to the synthesis of antifungal agents. For example, 2-chloronicotinic acid is converted to 2-chloronicotinoyl chloride, which is a key step in the synthesis of the intermediate for Isavuconazonium sulfate, a broad-spectrum azole antifungal drug. cjph.com.cn Additionally, various derivatives incorporating the nicotinoyl moiety, derived from chloronicotinoyl chlorides, have been explored for their antifungal properties against various pathogens. asianpubs.org

CXCR1/2 Antagonists

The chemokine receptors CXCR1 and CXCR2 are implicated in inflammatory diseases and cancer. nih.govacs.org 6-Chloronicotinoyl chloride is a key starting material in the synthesis of antagonists for these receptors. nih.gov The synthesis can involve the amidation of 6-chloronicotinoyl chloride with various amines, followed by further modifications to create potent and selective CXCR1/2 antagonists. nih.govacs.org

Precursors in Agrochemicals

In addition to its pharmaceutical applications, this compound and its isomers are important intermediates in the agrochemical industry.

Neonicotinoid Pesticides

Neonicotinoids are a class of insecticides that act on the central nervous system of insects. researchgate.net 6-Chloronicotinic acid, which can be derived from the corresponding acyl chloride, is a known degradation product of neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid. sigmaaldrich.com The synthesis of these pesticides often involves intermediates derived from chloronicotinic acids and their corresponding acyl chlorides. google.comsigmaaldrich.com

Fungicide Synthesis (e.g., Boscalid)

This compound, also known as 2-chloronicotinoyl chloride, is a critical intermediate in the synthesis of the broad-spectrum fungicide Boscalid. yunuochemical.comgoogle.com Boscalid, a member of the carboxamide class of fungicides, is effective against a wide array of fungal pathogens. yunuochemical.comjamaicastamp.ca The synthesis of Boscalid primarily involves the condensation reaction (acylation) between this compound and an amine, specifically 4'-chloro-biphenyl-2-ylamine. patsnap.comwipo.int This reaction forms the core amide linkage of the Boscalid molecule. researchgate.net

The chemical equation for this synthesis is: C₆H₃ClNO(Cl) + C₁₂H₁₀ClN → C₁₈H₁₂Cl₂N₂O + HCl environmentclearance.nic.in

This process involves reacting this compound with 4'-chloro-biphenyl-2-ylamine to produce N-(4'-chloro-2-biphenyl)-2-chloro-3-pyridinecarboxamide (Boscalid). patsnap.com The reaction generates hydrogen chloride (HCl) as a by-product, which is typically neutralized by a base to drive the reaction to completion and prevent unwanted side reactions. wipo.intgoogleapis.com

Detailed research has explored various conditions and reagents to optimize the yield and purity of Boscalid. The choice of solvent, acid-binding agent (base), and reaction temperature significantly influences the outcome of the synthesis.

Research Findings:

Several synthetic routes have been developed, often varying the base and solvent system.

Use of Inorganic Bases: Studies have shown that using inorganic bases as acid-binding agents can substantially improve the yield and purity of Boscalid compared to organic bases like triethylamine. scribd.com For instance, when sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) were used as the acid-binding agent, reaction yields were significantly higher. scribd.com

Solvent Systems: The reaction is commonly carried out in solvents such as toluene (B28343), dichloroethane, or dichloromethane (B109758). patsnap.comenvironmentclearance.nic.inrsc.org In one method, the reaction is conducted in dry dichloroethane in the presence of sodium carbonate and a catalytic amount of triethylamine. patsnap.com Another approach uses toluene as the solvent with triethylamine serving as the acid scavenger. environmentclearance.nic.in

Reaction Conditions: The acylation is often initiated at a reduced temperature (e.g., 10°C) by adding the this compound portion-wise, followed by continued reaction at room temperature for several hours. patsnap.com A patent describes a process where the reaction is maintained at 20°C for two hours with stirring, leading to a 90% yield after crystallization. googleapis.com

By-product Removal: An improved process involves the continuous removal of the HCl by-product as it forms. wipo.int This can be achieved by connecting the reaction vessel to an external HCl adsorber, which can increase the efficiency and yield of the desired crystalline form of Boscalid. googleapis.com

The following table summarizes findings from different synthetic approaches for Boscalid using this compound.

Interactive Data Table: Synthesis of Boscalid

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temp. | Time | Yield | Reference |

| 4'-chlorobiphenyl-2-amine | 2-chloronicotinoyl chloride | Sodium Carbonate, Triethylamine | Dichloroethane | 10°C then RT | 4 h | 91.1% | patsnap.com |

| 2-Amino-4'-Chlorobiphenyl | 2-chloronicotinoyl chloride | Triethylamine (Et₃N) | Dichloromethane | 30°C | 8 h | - | rsc.org |

| 4'-chlorobiphenyl-2-amine | 2-chloronicotinoyl chloride | Triethylamine (TEA) | Toluene | Desired Temp. | - | - | environmentclearance.nic.in |

| 4'-chloro-biphenyl-2-ylamine | 2-chloro-nicotinoyl chloride | HCl Adsorber | Methylene chloride | 20°C | 2 h | 90% | googleapis.com |

| 2-(4-chlorophenyl)aniline | 2-chloronicotinoyl chloride | Sodium Carbonate (Na₂CO₃) | - | Room Temp. | 2 h | 95.04% | scribd.com |

Advanced Spectroscopic and Analytical Characterization for Research Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Data Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 4-Chloronicotinoyl chloride, three signals corresponding to the protons on the pyridine (B92270) ring are expected. The chemical shifts (δ) and coupling constants (J) are influenced by the electron-withdrawing effects of the chloro and acyl chloride groups.

Table 1: Illustrative ¹H NMR Data for an Analogous Compound: 2-Chloronicotinoyl chloride

| Parameter | Value | Assignment |

|---|---|---|

| Solvent | DMSO-d6 | - |

| Frequency | 400 MHz | - |

| Chemical Shift (δ) | 7.58 ppm | H-5 |

| 8.06 ppm | H-4 | |

| 8.56 ppm | H-6 |

Data sourced from a study on 2-Chloronicotinoyl chloride and presented for illustrative purposes. chemicalbook.com

¹³C NMR Data Analysis

Carbon-13 (¹³C) NMR spectroscopy identifies the number of unique carbon atoms in a molecule. In this compound, six distinct signals are anticipated: five for the pyridine ring carbons and one for the carbonyl carbon of the acyl chloride group. The carbonyl carbon is expected to appear significantly downfield (around 160-170 ppm) due to its deshielded environment.

As with ¹H NMR, specific data for this compound is scarce. However, data from related niacinamide derivatives, synthesized from chloronicotinoyl chlorides, show typical chemical shifts for the pyridine and carbonyl carbons, confirming the utility of this technique for structural verification.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound based on Analogous Structures

| Carbon Atom | Expected Chemical Shift (δ) Range (ppm) |

|---|---|

| C=O (Carbonyl) | 160 - 170 |

| C-Cl (Pyridine Ring) | 145 - 155 |

| Other Aromatic C (Pyridine Ring) | 120 - 145 |

Ranges are estimated based on data from analogous nicotinic acid derivatives.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic absorption band is the strong C=O (carbonyl) stretch of the acyl chloride group, which is expected in the range of 1750-1815 cm⁻¹. Other significant peaks include those for the C-Cl bonds and the aromatic C=C and C-N stretching vibrations of the pyridine ring. chempap.org

Studies on related compounds, such as derivatives of 2-chloronicotinoyl isothiocyanate, confirm the use of IR spectroscopy to identify key functional groups. chempap.org

Table 3: Characteristic IR Absorption Bands for Acyl Chlorides and Chloro-pyridines

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Acyl Chloride) | 1750 - 1815 | Strong |

| Aromatic C=C and C=N Stretches | 1400 - 1600 | Medium to Weak |

| C-Cl Stretch | 700 - 850 | Strong |

Data represents typical ranges for these functional groups. chempap.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₃Cl₂NO), the expected molecular weight is approximately 176.00 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ would be observed. Due to the presence of two chlorine atoms, a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺) would be expected, which is a definitive indicator of the number of chlorine atoms.

While the direct mass spectrum for this compound was not found, a study involving its isomers, 2-chloronicotinoyl chloride and 6-chloronicotinoyl chloride, highlighted that these compounds can be unstable in the mass spectrometer, with the base peak detected corresponding to the carboxylic acid derivative (m/z 157.6) after the loss of the acyl chloride chlorine and subsequent hydrolysis. scirp.org

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used to assess the purity of chemical compounds. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol, sometimes with additives like formic acid). nih.govrsc.org

The purity of the compound is determined by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram. In numerous synthetic procedures where chloronicotinoyl chlorides are used as reactants, HPLC is the standard method to confirm the purity of the final products, with research-grade compounds typically exhibiting purities of >95% to >99%. rsc.orgacs.org

X-ray Crystallography for Structural Elucidation

To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. northwestern.edu While no crystal structure for this compound itself is present in the searched crystallographic databases, this technique has been successfully applied to numerous derivatives, such as those formed in reactions with various nucleophiles, to confirm their exact molecular structures. acs.orgsci-hub.box

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For derivatives of chloronicotinoyl chloride, DFT calculations are employed to determine optimized geometries, vibrational frequencies, and electronic characteristics like molecular orbitals.

Geometric optimization is a computational process to find the minimum energy arrangement of atoms in a molecule. Following optimization, vibrational frequency analysis is typically performed to confirm that the structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict infrared (IR) spectra. researchgate.net These calculations are vital for understanding the molecule's stability and conformational preferences. researchgate.net

In studies of newly synthesized nicotinamide (B372718) derivatives, researchers have performed full optimizations at the B3LYP/6-31+G(d) and B3LYP-D3/6-311++G(d,p) levels of theory in a water solvent model. The calculated vibrational frequencies for key functional groups are then compared with experimental data from IR spectroscopy to validate the computational model.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Nicotinamide Derivatives

| Functional Group | Assignment | Experimental (cm⁻¹) | Calculated (cm⁻¹) |

|---|---|---|---|

| Amine | νNH | 3307 - 3334 | 3580 - 3601 |

| Aromatic C-H | νCH | 3045 | 3197 |

Data sourced from a study on various newly synthesized nicotinamide derivatives.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's electronic properties and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. researchgate.net

For derivatives of 2-chloronicotinamide, DFT calculations were used to determine these electronic properties. sci-hub.box The analysis revealed differences in total energy and HOMO-LUMO gaps based on substitutions on the benzene (B151609) ring, providing insight into their relative stability. sci-hub.box

Table 2: Calculated Electronic Properties of 2-Chloronicotinamide Derivatives

| Compound ID | Total Energy (Hartree) | HOMO-LUMO Gap (Hartree) |

|---|---|---|

| 5d | -1221.73330693 | 0.14121 |

| 5f | -2130.46574643 | 0.17096 |

Data sourced from a study on N-(arylmethoxy)-2-chloronicotinamides. sci-hub.box

Geometric Optimization and Vibrational Frequencies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.

In the development of novel anticancer agents, derivatives of 6-chloronicotinoyl chloride have been docked into the active sites of protein kinases like the epidermal growth factor receptor (EGFR). nih.govscispace.com These simulations help to understand the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com For example, a 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivative showed a high docking score, indicating strong potential binding affinity. nih.gov Similarly, docking studies of brusatol (B1667952) derivatives with the protein HSP90 identified key hydrogen bond and hydrophobic interactions. mdpi.com

Table 3: Examples of Molecular Docking Results for Chloronicotinoyl Chloride Derivatives

| Derivative Class | Target Protein | Key Interacting Residues | Binding Energy / Score |

|---|---|---|---|

| 1,3,4-Oxadiazole Derivative (IIe) | EGFR Tyrosine Kinase | Not specified | -7.89 kcal/mol |

| Brusatol Derivative (Compound 4) | HSP90 | LEU73, VAL92, TYR101, ILE88 | -6.71 kcal/mol |

| 5-Chloronicotinoyl Derivative | SARS-CoV-2 Mpro | H163, G143 | Not specified |

Data compiled from studies on various derivatives. nih.govmdpi.comacs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In the context of drug design, MD simulations complement molecular docking by providing insights into the dynamic stability of the ligand-protein complex. These simulations can assess how the complex behaves in a more realistic, solvated environment. thesciencein.org

For potential inhibitors of the SARS-CoV-2 Mpro enzyme derived from chloronicotinoyl scaffolds, 100-nanosecond MD simulations were performed. lib4ri.chscienceopen.com The goal of these simulations was to evaluate the binding stability of the docked compounds within the active site, ensuring the interactions predicted by docking are maintained over time. lib4ri.chscienceopen.com MD simulations can also elucidate the crucial role that water molecules play in mediating interactions between the ligand and protein. thesciencein.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule, researchers can identify key structural features, or pharmacophores, that are essential for its function.

For nicotinamide derivatives with antifungal properties, primary SAR studies have revealed that the introduction of specific chemical groups can enhance activity. d-nb.info For instance, adding a 4-chloro-6-methyl group on an associated benzene ring or an acetyl group at an amine was found to improve antifungal efficacy. d-nb.info In the development of inhibitors for the SARS-CoV-2 Mpro protein, SAR analysis showed that a 2,4-dichloro-substituted phenyl ring was significantly more potent than related compounds with only a single 2-chloro or 4-chloro substituent. acs.org These insights are critical for guiding the optimization of lead compounds into more effective agents. acs.orgd-nb.info

Pharmacokinetic Property Prediction (ADME)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug discovery. These predictions help to identify candidates with favorable drug-like properties and avoid costly failures in later stages. Computational tools like SwissADME are often used to estimate these parameters. thesciencein.org

For various indole (B1671886) carboxamide and niacinamide derivatives, in silico ADME predictions have been performed. thesciencein.org These analyses evaluate parameters such as gastrointestinal absorption, bioavailability, and adherence to established drug-likeness rules (e.g., Lipinski's rule of five). Studies have reported that newly synthesized derivatives exhibit favorable ADME profiles, including good solubility and minimal clearance in human liver microsomes, suggesting their potential as viable drug candidates. thesciencein.org

Table 4: Predicted ADME Properties for a Representative Niacinamide Derivative (NIA1)

| Property | Parameter | Predicted Value |

|---|---|---|

| Physicochemical | Molecular Weight | 282.11 g/mol |

| LogP | 3.12 | |

| Lipophilicity | GI absorption | High |

| Pharmacokinetics | Bioavailability Score | 0.55 |

| Drug-likeness | Lipinski Violations | 0 |

Data sourced from a study on newly synthesized niacinamide compounds.

Emerging Research Applications and Methodological Advancements

Novel Catalyst Systems for 4-Chloronicotinoyl Chloride Reactions

The reactivity of this compound, a vital component in the synthesis of pharmaceuticals and agrochemicals, is significantly influenced by the catalytic systems employed. chemimpex.com Researchers have been actively exploring novel catalysts to enhance the efficiency, selectivity, and scope of reactions involving this compound.

One notable advancement involves the use of palladium catalysts for carbonylation and amination reactions. For instance, a palladium acetate (B1210297) (Pd(OAc)2) and 2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos) system was initially used for the synthesis of a VEGFR inhibitor, though it resulted in low yields and challenges with palladium removal. thieme-connect.com A more optimized system, Pd(OAc)2/BuPAd2, in conjunction with sodium carbonate (Na2CO3) and dimethyl sulfoxide (B87167) (DMSO), has been identified for the generation of pyridobenzoxazepinones from substrates derived from 2-chloronicotinic acid, a related pyridine (B92270) derivative. rsc.org This highlights the ongoing efforts to tailor catalyst systems for specific synthetic targets.

In the context of Suzuki-Miyaura coupling reactions, which are fundamental for creating carbon-carbon bonds, the catalyst Pd-PEPPSI-IPr has been utilized in the synthesis of Boscalid, a fungicide. scribd.com This demonstrates the application of specialized palladium catalysts in industrial processes. The synthesis of various ketone derivatives has also been achieved through catalyst-free coupling reactions of chloronicotinoyl chlorides with organozinc reagents, showcasing an alternative to palladium-catalyzed methods. researchgate.net

Furthermore, the development of a transition-metal-free SNAr process for the final C-N coupling step in the synthesis of a VEGFR inhibitor represents a significant move towards more sustainable and cost-effective methods. thieme-connect.com This approach avoids the issues associated with residual palladium in the final product.

Flow Chemistry Approaches in Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of molecules involving this compound and its isomers, offering advantages in terms of safety, efficiency, and scalability. This continuous processing technique allows for precise control over reaction parameters, which is particularly beneficial when dealing with reactive intermediates like acyl chlorides.

One application of flow chemistry is in fluorination reactions. The use of a packed-bed reactor with cesium fluoride (B91410) (CsF) on calcium fluoride (CaF2) has been demonstrated for nucleophilic fluorination. rsc.org In a related approach, diethylaminosulfur trifluoride (DAST) has been employed as a fluorinating agent in a continuous-flow microreactor to convert 6-chloronicotinoyl chloride into its corresponding acyl fluoride in high yield. thieme-connect.com This method provides a safer alternative to traditional batch fluorination processes.

Flow chemistry is also instrumental in managing reactions with highly reactive organometallic reagents. An efficient synthesis of ketones from the reaction of organolithium compounds with acid chlorides has been developed using a continuous flow reactor. rsc.org This setup minimizes the over-addition of the organolithium reagent, a common side reaction in batch processes, thus leading to higher yields of the desired ketone.

The synthesis of various heterocyclic compounds has also been adapted to flow chemistry. For example, the automated continuous flow synthesis of 4,5-disubstituted oxazoles has been reported, showcasing the potential for high-throughput synthesis of complex molecules. umanitoba.ca

| Reaction Type | Reagents | Flow System | Key Advantage |

| Fluorination | 6-Chloronicotinoyl chloride, DAST | Flow microreactor | High yield, improved safety |

| Fluorination | Substrates, CsF-CaF2 | Packed-bed reactor | Continuous processing |

| Ketone Synthesis | Acid chlorides, Organolithium reagents | Continuous flow reactor | Minimized side products |

| Oxazole Synthesis | N/A | Automated continuous flow | High-throughput capability |

Green Chemistry Applications

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods involving this compound and related compounds. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A significant development is the use of electrochemical methods. An efficient electrochemical dehydrogenative annulation reaction between enamides (derived from acid chlorides like 6-chloronicotinoyl chloride) and O-nucleophiles has been developed for the synthesis of 4-oxo-oxazolines. rsc.org This method operates under mild conditions and avoids the use of stoichiometric chemical oxidants, making it an environmentally friendly alternative. The reaction demonstrates broad substrate scope, accommodating water, alcohols, and carboxylic acids as reaction partners. rsc.org

The move towards transition-metal-free reactions also aligns with green chemistry principles. The development of a transition-metal-free SNAr process for a key C-N bond formation step in a pharmaceutical synthesis avoids the use of palladium, which is a toxic and expensive heavy metal. thieme-connect.com

Solvent selection is another crucial aspect of green chemistry. In the amidation of 2-chloronicotinoyl chloride, dichloromethane (B109758) was found to be a highly effective solvent, allowing the reaction to proceed to full conversion rapidly at a low temperature, which can contribute to energy savings. thieme-connect.com The synthesis of Boscalid has also been optimized with respect to the solvent and other reaction conditions to improve yield and reduce waste. scribd.com

| Green Chemistry Approach | Reaction | Key Feature |

| Electrochemistry | Dehydrogenative annulation | Mild, environmentally friendly conditions |

| Transition-metal-free synthesis | SNAr C-N coupling | Avoids use of palladium |

| Optimized reaction conditions | Amidation, Suzuki coupling | Improved efficiency and yield |

Development of High-Throughput Synthesis Strategies

High-throughput synthesis (HTS) has become an indispensable tool in modern drug discovery and materials science, enabling the rapid generation of large libraries of compounds for screening. While specific HTS strategies focusing solely on this compound are not extensively detailed in the provided results, the principles and methodologies are applicable.

The combination of high-throughput medicinal chemistry (HTMC) with computational methods has been shown to accelerate the hit-to-lead optimization of a SARS-CoV-2 Mpro inhibitor. lib4ri.ch This approach involves the parallel synthesis of a library of compounds based on a scaffold, allowing for the rapid exploration of structure-activity relationships. lib4ri.ch In one example, a library of amides was synthesized from a scaffold and a selection of 36 carboxylic acids. lib4ri.ch

Focused parallel combinatorial synthesis has been employed to create libraries of S-substituted N-(4-fluorophenyl)-6-mercapto-nicotinamides. nih.gov This involved the S-alkylation of a common intermediate with a variety of alkyl halides using different reaction conditions. nih.gov Similarly, the synthesis of N,N-disubstituted 6-(thiobenzyl-2-borono)-nicotinamides was achieved through alternative routes that could be amenable to parallel synthesis formats. nih.gov

The use of automated flow chemistry systems also lends itself to high-throughput synthesis. The reported automated continuous flow synthesis of oxazoles is a prime example of how this technology can be leveraged for the rapid production of compound libraries. umanitoba.ca

Q & A

Q. Advanced Research Focus

- DFT Calculations : Model reaction pathways to identify transition states and activation energies for nucleophilic acyl substitution.

- Molecular Dynamics : Simulate solvent effects on reaction kinetics.

- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) for pharmacological applications .

Q. Basic Research Focus

- Variables : Test temperature (–20°C, 4°C, room temp), humidity (0–60% RH), and light exposure.

- Metrics : Monitor degradation via periodic NMR or titration.

- Statistical Design : Use factorial ANOVA to assess interaction effects .

Advanced Tip : Incorporate accelerated stability studies (e.g., 40°C/75% RH) to predict shelf life .

What strategies are recommended for conducting systematic literature reviews on this compound’s applications in medicinal chemistry?

Q. Methodological Guidance

- Databases : Prioritize PubMed, SciFinder, and Reaxys for structure-based searches.

- Inclusion Criteria : Filter studies by assay type (e.g., IC₅₀ values), species (in vitro vs. in vivo), and mechanistic data.

- PRISMA Framework : Document search strategies and exclusion rationale to ensure reproducibility .

How can mechanistic studies differentiate between competing reaction pathways (e.g., SN² vs. radical mechanisms) involving this compound?

Q. Advanced Research Focus

- Kinetic Isotope Effects (KIE) : Compare rates with deuterated substrates to infer transition state geometry.

- Trapping Experiments : Use radical scavengers (e.g., TEMPO) to detect transient intermediates.

- Stereochemical Analysis : Monitor retention/inversion of configuration in chiral derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.